molecular formula C16H21FN2O2 B503964 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

Katalognummer: B503964
Molekulargewicht: 292.35g/mol
InChI-Schlüssel: FSFMPKPGBRJSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C16H21FN2O2 This compound features a unique structure that includes a fluorophenyl group, a furan ring, and an amino-propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of this amine with 2-amino-2-methyl-1-propanol under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorophenyl and furan moieties play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-butanol
  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-ethanol
  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-methanol

Uniqueness

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the furan ring contributes to its reactivity and versatility in various chemical reactions .

Eigenschaften

Molekularformel

C16H21FN2O2

Molekulargewicht

292.35g/mol

IUPAC-Name

1-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C16H21FN2O2/c1-12(20)10-18-8-9-19-11-13-6-7-16(21-13)14-4-2-3-5-15(14)17/h2-7,12,18-20H,8-11H2,1H3

InChI-Schlüssel

FSFMPKPGBRJSEG-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O

Kanonische SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.